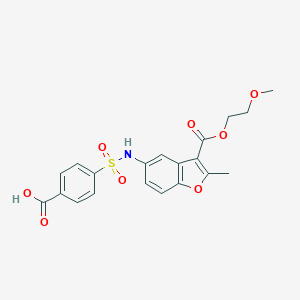![molecular formula C14H12N4O3S2 B280779 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial component of the innate immune system and plays a key role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 signaling is also involved in the pathogenesis of various diseases, including sepsis, atherosclerosis, and cancer.
作用機序
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide targets the intracellular domain of TLR4 and inhibits the recruitment of adaptor proteins, such as MyD88 and TRIF, which are essential for downstream signaling. This compound does not directly bind to the extracellular domain of TLR4 or interfere with ligand binding. Instead, this compound induces a conformational change in TLR4 that prevents the recruitment of adaptor proteins. This results in the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. This compound inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in response to TLR4 ligands. This compound also inhibits the expression of cell adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in leukocyte recruitment and inflammation. In animal models of sepsis and acute lung injury, this compound has been shown to improve survival, reduce organ damage, and attenuate the inflammatory response.
実験室実験の利点と制限
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has high selectivity for TLR4 and does not cross-react with other TLRs or receptors. This compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound has low solubility in water and requires the use of organic solvents for in vitro studies. This compound has a short half-life in vivo and requires frequent dosing or sustained-release formulations for therapeutic applications.
将来の方向性
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide has several potential future directions for research and development. This compound can be further optimized for pharmacokinetic properties, such as solubility, stability, and bioavailability. This compound can also be evaluated for its efficacy in other diseases, such as atherosclerosis, inflammatory bowel disease, and neuroinflammation. This compound can be combined with other therapies, such as antibiotics, chemotherapy, and immunotherapy, to enhance their efficacy and reduce their side effects. This compound can also be used as a tool to study the role of TLR4 signaling in various biological processes and diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets TLR4 signaling and has potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound represents a promising drug candidate for the treatment of inflammatory and immune-related diseases.
合成法
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide was first synthesized by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 4-hydroxy-3-nitrobenzenesulfonamide with 1H-1,2,4-triazole-3-thiol in the presence of a base, followed by reduction of the nitro group with iron powder and acetic acid. The resulting compound is then treated with a sulfonating agent to introduce the benzenesulfonamide group. The final product is purified by column chromatography and recrystallization.
科学的研究の応用
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to inhibit TLR4 signaling and attenuate the inflammatory response in animal models of sepsis, acute lung injury, and ischemia-reperfusion injury. This compound has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy in vitro and in vivo. In clinical trials, this compound has been evaluated for its safety and efficacy in patients with sepsis and rheumatoid arthritis.
特性
分子式 |
C14H12N4O3S2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O3S2/c19-12-7-6-10(8-13(12)22-14-15-9-16-17-14)18-23(20,21)11-4-2-1-3-5-11/h1-9,18-19H,(H,15,16,17) |
InChIキー |
HVUYWBXHGIZTCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280705.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
![N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280713.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
![1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
![N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
